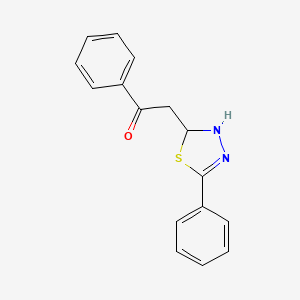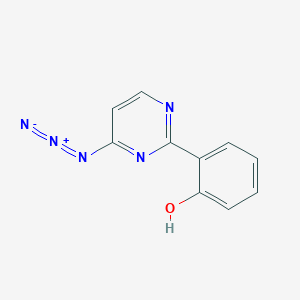
1-Amino-5-phenylpyrrolidin-2-one
Übersicht
Beschreibung
1-Amino-5-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol It is a pyrrolidinone derivative, characterized by a five-membered lactam ring with an amino group and a phenyl group attached
Vorbereitungsmethoden
The synthesis of 1-amino-5-phenylpyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another approach is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective synthesis of the pyrrolidinone ring . Industrial production methods often utilize cost-effective and air-stable reagents, such as copper salts and Oxone, to promote the reaction .
Analyse Chemischer Reaktionen
1-Amino-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-5-phenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It is utilized in the synthesis of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 1-amino-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites or receptor pockets, modulating their activity. The compound’s structural features, such as the amino and phenyl groups, play a crucial role in its binding affinity and selectivity . Docking studies have suggested that it may interact with proteins involved in various biological pathways, contributing to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Amino-5-phenylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidine-2-one: Lacks the amino and phenyl groups, resulting in different chemical reactivity and biological activity.
Pyrrolidine-2,5-dione:
Prolinol: A hydroxylated derivative with distinct stereochemistry and biological activity. The unique combination of the amino and phenyl groups in this compound distinguishes it from these similar compounds, providing specific advantages in certain applications.
Eigenschaften
IUPAC Name |
1-amino-5-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDYQKJKNHLGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60749862 | |
| Record name | 1-Amino-5-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60749862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88730-07-8 | |
| Record name | 1-Amino-5-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60749862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B1661124.png)



![Diethyl [(1-benzofuran-2-yl)methylidene]propanedioate](/img/structure/B1661129.png)

![Pyrrolidine, 1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B1661134.png)
![1H-Azepine, hexahydro-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B1661135.png)

![1-Benzyl-4-[2-(4-chlorophenyl)sulfonylethyl]piperazine](/img/structure/B1661138.png)
![2H-1-Benzopyran-2-one, 4-[[2-(1-cyclohexen-1-yl)ethyl]amino]-](/img/structure/B1661139.png)
